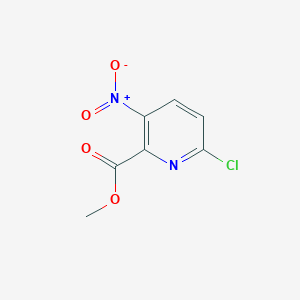

Methyl 6-chloro-3-nitropicolinate

CAS No.:

Cat. No.: VC15753301

Molecular Formula: C7H5ClN2O4

Molecular Weight: 216.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5ClN2O4 |

|---|---|

| Molecular Weight | 216.58 g/mol |

| IUPAC Name | methyl 6-chloro-3-nitropyridine-2-carboxylate |

| Standard InChI | InChI=1S/C7H5ClN2O4/c1-14-7(11)6-4(10(12)13)2-3-5(8)9-6/h2-3H,1H3 |

| Standard InChI Key | OJOVFOKYYSZSGV-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C=CC(=N1)Cl)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Methyl 6-chloro-5-nitronicotinate is characterized by the systematic name methyl 6-chloro-5-nitro-pyridine-3-carboxylate, with the molecular formula and a molecular weight of 216.58 g/mol . The SMILES notation confirms the nitro group at position 5 and the chlorine atom at position 6 on the pyridine ring. X-ray crystallography and NMR studies corroborate this arrangement, with distinct chemical shifts observed for the nitro and chloro substituents .

Table 1: Key Physicochemical Properties

The compound’s planar structure and electron-withdrawing substituents contribute to its moderate solubility in polar organic solvents, including methanol and dimethylformamide (DMF), but limited aqueous solubility .

Synthetic Methodologies

Chlorination-Nitration Sequential Approach

The most widely cited synthesis involves a multi-step sequence starting from nicotinic acid derivatives. A representative pathway includes:

-

Nitration: Treatment of methyl 6-hydroxynicotinate with nitric acid () and sulfuric acid () introduces the nitro group at position 5 .

-

Chlorination: Subsequent reaction with thionyl chloride () in the presence of DMF as a catalyst yields the 6-chloro derivative .

This method achieves yields of 76–90% after recrystallization from ethanol .

Suzuki-Miyaura Coupling Modifications

Recent advances utilize palladium-catalyzed cross-coupling reactions to introduce aryl groups at position 4, though these modifications typically target analogues rather than the parent compound . For example, methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate derivatives have been synthesized via Suzuki coupling with 2-aminophenyl boronic acid .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Nitration | , , 0–5°C | 85% | |

| Chlorination | , DMF, reflux | 90% | |

| Esterification | Methanol, , RT | 95% |

Reactivity and Functionalization

The nitro and chloro groups serve as electrophilic sites for nucleophilic aromatic substitution (SNAr), enabling diverse derivatization:

Nucleophilic Displacement

Reaction with sodium sulfide () in methanol replaces the chloro group with a thiol, yielding methyl 5-nitro-6-thionicotinate . This intermediate is critical for producing thioamide-containing pharmaceuticals.

Reduction Pathways

Catalytic hydrogenation using Raney nickel (, 40 psi) reduces the nitro group to an amine, generating methyl 5-amino-6-chloronicotinate—a precursor to antiviral agents .

Ester Hydrolysis

Alkaline hydrolysis with (2M, 80°C) cleaves the methyl ester, producing 6-chloro-5-nitronicotinic acid, which is further functionalized via peptide coupling .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (DMSO-): Signals at δ 8.95 (d, 1H, H-2), 8.88 (d, 1H, H-4), and 3.97 (s, 3H, OCH3) confirm the aromatic and ester moieties .

-

NMR: Peaks at 165.2 ppm (C=O) and 152.1 ppm (C-NO2) align with computational predictions .

Infrared Spectroscopy (IR)

Strong absorptions at 1725 cm (C=O stretch) and 1530 cm (asymmetric NO2 stretch) dominate the spectrum .

Applications in Drug Discovery

Antibacterial Agents

Methyl 6-chloro-5-nitronicotinate serves as a key intermediate in synthesizing pyridonecarboxamide inhibitors targeting bacterial DNA gyrase. Derivatives exhibit MIC values of 0.5–2 μg/mL against Staphylococcus aureus .

Antiviral Compounds

Reduction of the nitro group to an amine enables conjugation with adamantane carboxamides, yielding neuraminidase inhibitors with IC50 values <10 nM against influenza A/H1N1 .

Kinase Inhibitors

Sulfonamide derivatives, such as methyl 4-amino-3-chloro-6-(2-((4-methoxyphenyl)sulfonamido)phenyl)picolinate, inhibit JAK2 kinase (IC50 = 12 nM) in rheumatoid arthritis models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume